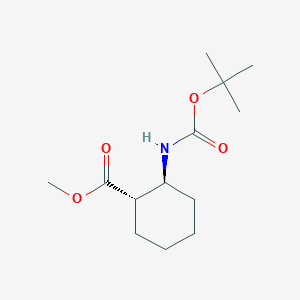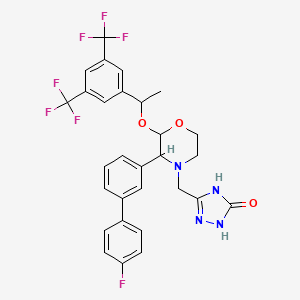
Aprepitant EP impurity B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aprepitant EP impurity B is a chemical compound with the molecular formula C29H25F7N4O3 and a molecular weight of 610.5 g/mol . It is a reference standard used in the pharmaceutical industry for the analytical method development, method validation, and quality control applications related to the production of Aprepitant . The chemical name of this compound is 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4′-fluorobiphenyl-3-yl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one .
Vorbereitungsmethoden
The preparation of Aprepitant EP impurity B involves several synthetic routes and reaction conditions. One method includes the following steps :
Grignard Reaction: A raw material is reacted with a Grignard reagent, such as 4-fluorophenylmagnesium halide.
Reduction Reaction: The product from the Grignard reaction is reduced using a reducing agent to obtain an intermediate compound.
Debenzylation Reaction: The intermediate compound undergoes debenzylation using a deprotection reagent to yield a crude product.
Protection Reaction: The crude product is reacted with a protective reagent in the presence of a solvent and an alkali to form another intermediate.
Deprotection Reaction: The final intermediate undergoes deprotection in the presence of an acid or alkali and a solvent, followed by separation and purification to obtain the refined product.
Analyse Chemischer Reaktionen
Aprepitant EP impurity B undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Aprepitant EP impurity B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods.
Quality Control: Employed in quality control processes for the production of Aprepitant.
Pharmaceutical Research: Utilized in the study of drug impurities and their effects on drug efficacy and safety.
Biological Studies: Investigated for its interactions with biological systems and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Aprepitant EP impurity B involves its interaction with specific molecular targets and pathways . Aprepitant, the parent compound, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It inhibits emesis induced by cytotoxic chemotherapeutic agents through central actions. Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors, thereby preventing nausea and vomiting associated with chemotherapy .
Eigenschaften
Molekularformel |
C29H25F7N4O3 |
|---|---|
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[3-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)19-4-2-3-18(11-19)17-5-7-23(30)8-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41) |
InChI-Schlüssel |
QIEHKJXOBWMTEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC(=C4)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


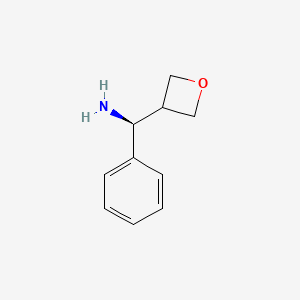

![[3-[3-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]imino-11-hydroxy-2-methanimidoyl-10,13-dimethyl-17-methylsulfanylcarbonyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclopropanecarboxylate](/img/no-structure.png)
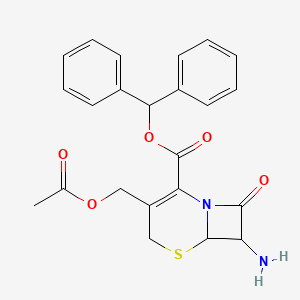
![7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy heptanoic acid t-butyl ester](/img/structure/B12289986.png)
![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)




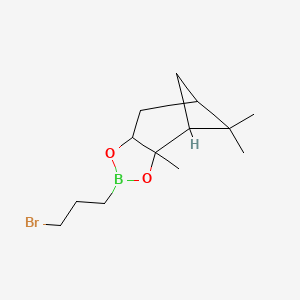
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide](/img/structure/B12290022.png)
